8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include other benzofuran derivatives, such as:
- 2-methyl-2,3-dihydrobenzofuran
- 2-methyl-4,5-dihydrofuran
- 2-methyl-2,3-dihydrobenzothiophene
Uniqueness
The presence of both the benzofuran and dihydrobenzodioxepine moieties provides a versatile scaffold for further functionalization and optimization for specific applications .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H23NO4/c1-13-8-19-20(25-7-3-6-24-19)11-17(13)21(23)22-12-15-4-5-18-16(10-15)9-14(2)26-18/h4-5,8,10-11,14H,3,6-7,9,12H2,1-2H3,(H,22,23) |
InChI Key |
IHYBVAOIIDMXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNC(=O)C3=CC4=C(C=C3C)OCCCO4 |
Origin of Product |
United States |
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